molecular formula C19H21N3O B031069 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one CAS No. 16148-06-4

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one

Cat. No.: B031069
CAS No.: 16148-06-4
M. Wt: 307.4 g/mol
InChI Key: WMPRRSYNQDCNCE-UHFFFAOYSA-N
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Description

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core linked to a piperidine ring, which is further substituted with a benzyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-one, which is then reacted with o-phenylenediamine under specific conditions to form the benzimidazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization, and rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19-20-17-8-4-5-9-18(17)22(19)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPRRSYNQDCNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16148-06-4
Record name 1,3-Dihydro-1-[1-(phenylmethyl)-4-piperidinyl]-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16148-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dihydro-1-[1-benzyl-4-piperidinyl]-2H-benzimidazol-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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